molecular formula C18H18N2O3S B2842326 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide CAS No. 923493-17-8

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Cat. No.: B2842326
CAS No.: 923493-17-8
M. Wt: 342.41
InChI Key: UDWQJARAOZIKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with methoxy groups at the 5 and 6 positions, and an acetamide group attached to a p-tolyl moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring:

    Attachment of the acetamide group: The benzo[d]thiazole intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetamide group.

    Introduction of the p-tolyl moiety: The final step involves the coupling of the acetamide intermediate with a p-tolyl derivative, such as p-tolylamine, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole ring or the acetamide moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be compared with other benzo[d]thiazole derivatives, such as:

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(o-tolyl)acetamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-4-6-12(7-5-11)8-17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)24-18/h4-7,9-10H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQJARAOZIKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.